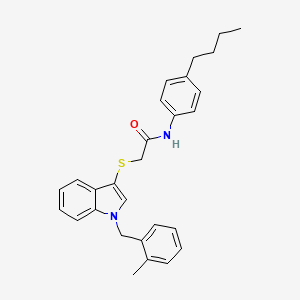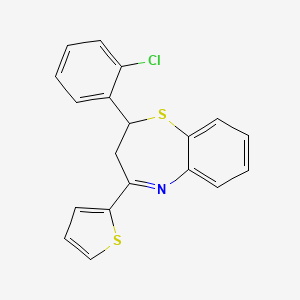
3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol” is a chemical compound that has been studied in various fields of chemistry. It contains a pyridin-2-yl group, which is a common moiety in medicinal chemistry due to its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of compounds similar to “3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol” has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another study reported the synthesis of novel tridentate ligands with nitrogen and oxygen donor sites starting from enantiomerically pure 1-(pyridin-2-yl)ethylamine .Molecular Structure Analysis
The molecular structure of “3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol” and similar compounds has been analyzed in several studies. For example, the N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Applications De Recherche Scientifique
Coordination Chemistry and Metal Complex Formation
3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol and its derivatives play a significant role in coordination chemistry, particularly in the formation of Cu(II) and Zn(II) complexes. These substances, through their unsymmetrical N-capped tripodal amine structure, facilitate the formation of mononuclear and dinuclear complexes, exhibiting a unique interaction with metal ions. The synthesis and characterization of such complexes reveal their potential in catalysis and material science. Notably, the length of the alkoxide arm in the molecule significantly influences the coordination geometry and stability of the resulting metal complexes, with studies showing varied coordination patterns based on the arm length and the type of metal ion involved (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015); (Keypour, Shayesteh, Rezaeivala, Dhers, & Sayın, 2018).
Catalysis and Polymerization
In the realm of catalysis, derivatives of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol have been employed in the polymerization of isoprene, demonstrating high regio- and stereo-selectivity. This application underscores the compound's utility in synthetic chemistry, where controlling the polymerization process is crucial for producing materials with specific properties. The complexes formed with rare earth metals, for instance, have shown to effectively initiate isoprene polymerization, leading to polyisoprene with desirable 1,4-cis selectivity (Gu, Wang, Wei, Zhu, Zhou, Huang, & Mu, 2017).
Biological Applications and Imaging
Although direct references to biological applications and cellular imaging for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol were not found in the papers provided, related compounds exhibit significant activity in these areas. For instance, compounds with similar structural features have been investigated for their anticancer properties and as potential chemosensors for metal ions. These studies highlight the broader potential of pyridinyl derivatives in medicinal chemistry and diagnostics (Nishizaki, Kanno, Tsuchiya, Kaku, Shimizu, & Tanaka, 2014); (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).
Propriétés
IUPAC Name |
3-(1-pyridin-2-ylethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9(11-7-4-8-13)10-5-2-3-6-12-10/h2-3,5-6,9,11,13H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPSDNLWUCEVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2897485.png)
![2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol](/img/structure/B2897486.png)
![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2897489.png)
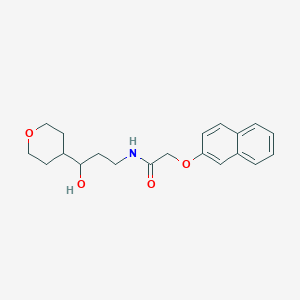
![{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2897494.png)
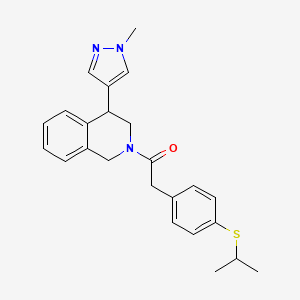
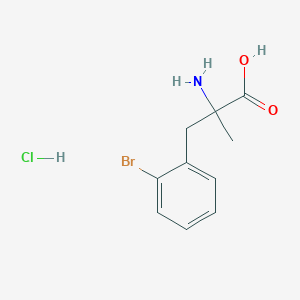

![2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]propanamide](/img/structure/B2897501.png)
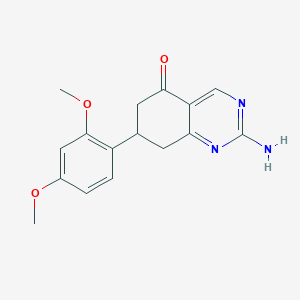
![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B2897505.png)
